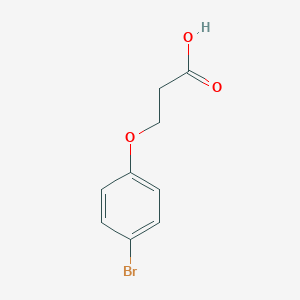

3-(4-Bromophenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFOICGMVYKSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428679 | |

| Record name | 3-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93670-18-9 | |

| Record name | 3-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenoxy)propanoic Acid

CAS Number: 93670-18-9

This technical guide provides a comprehensive overview of 3-(4-Bromophenoxy)propanoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, safety information, and its significant role as a structural scaffold in modern pharmacology.

Core Chemical and Physical Data

This compound is a carboxylic acid derivative featuring a brominated phenoxy moiety. Its structure is foundational for creating more complex molecules, particularly in the development of novel therapeutics. The quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 93670-18-9 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 144-145 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Note: Further experimental data such as boiling point, density, pKa, and detailed spectral analyses are not consistently available in public literature and should be determined empirically.

Synthesis and Experimental Protocols

The most chemically sound and commonly referenced pathway for the synthesis of aryloxypropanoic acids is the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by a phenoxide ion. For this compound, this is achieved by reacting the sodium salt of 4-bromophenol with a 3-halopropanoic acid or, more efficiently, with β-propiolactone.

Experimental Protocol: Synthesis via Ring-Opening of β-Propiolactone

This protocol is based on the established reaction between phenols and β-propiolactone, which serves as a robust method for producing 3-phenoxypropanoic acids.

Materials:

-

4-Bromophenol

-

β-Propiolactone (2-Oxetanone)

-

Sodium hydroxide (NaOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated and 2M solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (EtOH), Methanol (MeOH), or Benzene/Hexane mixture (for crystallization)

Procedure:

-

Formation of Sodium 4-Bromophenoxide:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1 equivalent of 4-bromophenol in a minimal amount of water.

-

Add 1.05 equivalents of sodium hydroxide pellets or a concentrated aqueous solution portion-wise while stirring. Allow the mixture to stir until all solids have dissolved and a clear solution of the sodium phenoxide is formed.

-

-

Ring-Opening Reaction:

-

Gently heat the solution to approximately 50-60°C.

-

Slowly add 1.1 equivalents of β-propiolactone dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 70°C.

-

After the addition is complete, continue to stir the mixture at 60°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Acidification:

-

Cool the reaction mixture to room temperature.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted 4-bromophenol or non-polar impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. The product, this compound, will precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol, methanol, or a benzene/hexane mixture, to yield the final product as a crystalline solid.[1]

-

Dry the purified product under vacuum to a constant weight.

-

Visualization of Synthetic Workflow

The synthesis described above follows a clear and logical workflow, which can be visualized to aid in laboratory planning and execution.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While this compound is primarily a synthetic intermediate, its structural class—aryloxypropanoic acids—is of significant interest in medicinal chemistry. These scaffolds are particularly relevant in the discovery of modulators for G-protein coupled receptors (GPCRs), a large family of drug targets.

Notably, derivatives of 3-aryloxyaryl-propanoic acids have been identified as potent agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is highly expressed in pancreatic β-cells and is a key target for the development of new therapies for type 2 diabetes, as its activation enhances glucose-dependent insulin secretion.

The subject compound serves as a valuable starting material or fragment in the synthesis of these GPR40 agonists. The 4-bromophenyl group is particularly useful as it provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.

Conceptual Role in GPCR Agonist Development

The strategic importance of this compound as a building block in a drug discovery program targeting a GPCR like GPR40 can be illustrated as follows.

Caption: Role as a scaffold in a typical drug discovery cascade for GPCR modulators.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Use in a well-ventilated area, preferably a fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenoxy)propanoic acid is a halogenated aromatic ether carboxylic acid. Its structural features, including a brominated phenyl ring, an ether linkage, and a propanoic acid moiety, make it a compound of interest in synthetic organic chemistry and potentially as an intermediate in the development of new pharmaceutical agents and other specialized chemicals.[1] A thorough understanding of its physicochemical properties is crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Data Type |

| Molecular Formula | C₉H₉BrO₃ | Calculated |

| Molecular Weight | 245.07 g/mol | Calculated[2] |

| Melting Point | 144-145 °C | Experimental |

| Boiling Point | 355.8 ± 25.0 °C at 760 mmHg | Predicted |

| Aqueous Solubility | 0.835 g/L at 25°C | Predicted |

| pKa | 4.35 ± 0.10 | Predicted |

| LogP (Octanol-Water) | 2.3026 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Appearance | White to off-white solid | Experimental |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed through the viewing lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

Apparatus Assembly: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. A capillary tube is placed in the test tube with the sealed end up.

-

Heating: The assembly is immersed in a Thiele tube or an oil bath, ensuring the heat-transfer medium is above the level of the sample. The apparatus is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of distilled water (or a relevant buffer).

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is removed from the shaker and allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then centrifuged to further remove any suspended particles.

-

Filtration: The clear supernatant is carefully filtered through a membrane filter that does not adsorb the compound.

-

Quantification: A precise volume of the filtrate is diluted with a suitable solvent, and the concentration of this compound is determined using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is stirred continuously, and the standardized strong base is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and the experimental workflows for the determination of its key physicochemical properties.

Caption: Logical workflow for the synthesis of this compound.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for pKa determination.

References

An In-depth Technical Guide on 3-(4-Bromophenoxy)propanoic Acid

This technical guide provides a detailed overview of the molecular structure, and physico-chemical properties of 3-(4-Bromophenoxy)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key quantitative data in a structured format, outlines a relevant experimental protocol, and includes visualizations of the molecular structure and a representative experimental workflow.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a brominated phenyl ring linked to a propanoic acid moiety through an ether bond. This compound is distinct from the similarly named 3-(4-bromophenyl)propanoic acid, which lacks the ether oxygen atom and consequently has a different molecular formula and weight.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Data |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white solid |

Molecular Structure

The molecular structure of this compound is depicted in the following diagram, generated using the DOT language.

Experimental Protocols

Purification by Crystallization

This protocol outlines a general procedure for the purification of this compound based on reported crystallization methods.

Objective: To purify crude this compound by removing impurities.

Materials:

-

Crude this compound

-

Solvent: Ethanol, Methanol, or a mixture of Benzene and Hexane

-

Erlenmeyer flask

-

Heating plate with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (Ethanol, Methanol, or Benzene/Hexane) at room temperature.

-

Heating: Gently heat the mixture on a heating plate while stirring to dissolve the solid. If the solid does not dissolve completely, add small increments of the solvent until a clear solution is obtained. Avoid adding excess solvent.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The cooling rate can influence crystal size; slower cooling generally yields larger crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The workflow for this purification process is illustrated below.

Logical Workflow for Compound Screening

In the absence of specific signaling pathway data for this compound, the following diagram illustrates a generalized logical workflow for the screening of a novel chemical entity in a drug discovery context. This provides a conceptual framework for how a compound like this might be evaluated.

References

Navigating the Solubility Landscape of 3-(4-Bromophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-(4-Bromophenoxy)propanoic acid is a fundamental property that governs its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. The choice of solvent can significantly impact reaction kinetics, crystal morphology, and the ultimate efficacy of a drug product. While qualitative statements suggest the possibility of crystallizing this compound from solvents such as ethanol, methanol, or a mixture of benzene and hexane, a thorough literature search reveals a conspicuous absence of quantitative solubility data (e.g., in mg/mL or mol/L) at specified temperatures.

This guide is intended to empower researchers by providing the necessary methodologies to generate this crucial data in-house. The following sections detail standardized experimental procedures for determining the equilibrium solubility of this compound in various organic solvents.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. To facilitate future research and provide a centralized repository for user-generated data, the following table structure is recommended for presenting experimental findings.

Table 1: Recommended Data Structure for Reporting Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran | ||||

| Dichloromethane | ||||

| Toluene | ||||

| User-defined |

Researchers are encouraged to populate this table with their experimentally determined values to contribute to the collective understanding of this compound's properties.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

3.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

pH meter (for aqueous solutions, if applicable)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL and mol/L.

-

3.3. Method Validation

To ensure the accuracy and reliability of the generated data, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides researchers with a robust framework to generate this essential information. By following the detailed experimental protocol for the shake-flask method and adhering to good analytical practices, reliable and reproducible solubility data can be obtained. The structured presentation of this data will be invaluable for future research and development activities involving this compound. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a systematic and logical approach to solubility determination.

Spectroscopic and Analytical Profile of 3-(4-Bromophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(4-Bromophenoxy)propanoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also outlines standardized experimental protocols for acquiring this data and presents a logical workflow for its analysis.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 2H | Ar-H (ortho to Br) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to O) |

| ~4.2 | Triplet | 2H | -O-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

Predicted solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~157 | Ar-C (C-O) |

| ~132 | Ar-C (C-H, ortho to Br) |

| ~117 | Ar-C (C-Br) |

| ~116 | Ar-C (C-H, ortho to O) |

| ~66 | -O-CH₂- |

| ~34 | -CH₂-COOH |

Predicted solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |

| ~1240 | Strong | C-O stretch (Aryl ether) |

| ~1080 | Medium | C-O stretch (Carboxylic acid) |

| ~820 | Strong | para-disubstituted C-H bend (Aromatic) |

Predicted sample preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 244/246 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 199/201 | [M - COOH]⁺ |

| 171/173 | [M - CH₂COOH]⁺ |

| 157/159 | [BrC₆H₄O]⁺ |

| 73 | [CH₂CH₂COOH]⁺ |

Predicted ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) may also be used, which would typically show the [M-H]⁻ ion in negative ion mode.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Diverse Biological Activities of Aryl Propionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aryl propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely recognized for their therapeutic effects in managing pain and inflammation. The archetypal member of this class, ibuprofen, along with its congeners such as naproxen and ketoprofen, form the cornerstone of analgesic and anti-inflammatory therapy. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] However, the biological repertoire of these molecules extends far beyond this canonical pathway, encompassing a diverse range of activities including anticancer, anticonvulsant, and antibacterial effects.[2][3][4][5] This in-depth technical guide explores the multifaceted biological activities of aryl propionic acid derivatives, providing a comprehensive overview of their mechanisms of action, quantitative data on their potency, and detailed experimental protocols for their evaluation.

Core Anti-inflammatory and Analgesic Activity: COX Inhibition

The hallmark of aryl propionic acid derivatives is their ability to alleviate inflammation and pain through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[6] Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key player in the inflammatory cascade.[6] The majority of traditional aryl propionic acid NSAIDs are non-selective inhibitors of both COX isoforms.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of various aryl propionic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The data presented below summarizes the IC50 values for several common aryl propionic acid derivatives.

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 13[1] | 370[7] | 0.035 |

| (S)-(+)-Ibuprofen | 2.9[8] | 1.1[8] | 2.64 |

| Naproxen | 8.7[7] | 5.2[7] | 1.67 |

| Ketoprofen | 0.002[1] | 0.026[1] | 0.077 |

| (S)-(+)-Ketoprofen | 0.0019 | 0.027 | 0.07 |

| Flurbiprofen | 0.1[9][10] | 0.4[9][10] | 0.25 |

| (S)-Flurbiprofen | 0.48[11] | 0.47[11] | 1.02 |

| Oxaprozin | 2.2[12] | 36[12] | 0.061 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., human, ovine). The selectivity index provides a measure of the relative inhibition of COX-2 over COX-1. A higher selectivity index suggests a preference for COX-2 inhibition.

Beyond Inflammation: Anticancer, Anticonvulsant, and Antibacterial Activities

Emerging research has unveiled a broader pharmacological profile for aryl propionic acid derivatives, highlighting their potential in oncology, neurology, and infectious diseases.

Anticancer Activity

Several aryl propionic acid derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[3][6] Their anticancer mechanisms are multifaceted and can be both COX-dependent and COX-independent.[6] COX-2 is often overexpressed in tumors, and its inhibition can impede tumor growth and angiogenesis.[3] However, these derivatives can also induce apoptosis through pathways independent of COX inhibition, such as the modulation of NF-κB and PPAR signaling.[12]

Anticonvulsant Activity

Certain aryl propionic acid derivatives have exhibited anticonvulsant properties in preclinical models.[2][4] While the precise mechanisms are still under investigation, potential pathways include the modulation of neurotransmitter systems and ion channels.

Antibacterial Activity

Some aryl propionic acid derivatives have been shown to possess antibacterial activity against a range of pathogenic bacteria.[5] The exact mechanisms are not fully elucidated but may involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aryl propionic acid derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by the COX enzymes. The inhibition of PGE2 production by the test compound is quantified to determine its IC50 value.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

PGE2 enzyme immunoassay (EIA) kit

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the concentration of PGE2 in each well using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Workflow Diagram:

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[13]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

Test compounds and a reference drug (e.g., indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) (Vₜ).

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Workflow Diagram:

Acetic Acid-Induced Writhing Test (Analgesic)

This is a common in vivo model for screening peripheral analgesic activity.[4][16][17]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and abdominal constriction) in rodents. Analgesic compounds reduce the number of writhes.[4][16]

Materials:

-

Swiss albino mice

-

Acetic acid solution (e.g., 0.6-1% v/v in saline)

-

Test compounds and a reference drug (e.g., diclofenac sodium)

-

Vehicle

Procedure:

-

Divide the mice into groups: vehicle control, reference drug, and test compound groups.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 30 minutes), inject acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

After a short latency period (e.g., 5 minutes), count the number of writhes for a defined period (e.g., 10-20 minutes).

-

Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Analgesic Activity = [ (Mean writhes in control) - (Mean writhes in treated) ] / (Mean writhes in control) * 100

MTT Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method (Antibacterial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[7][10][18][19][20]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after incubation.[7]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.

Maximal Electroshock Seizure (MES) Test (Anticonvulsant)

The MES test is a preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures.[1][21][22][23][24]

Principle: A supramaximal electrical stimulus is delivered to a rodent through corneal or ear-clip electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.[1]

Materials:

-

Mice or rats

-

Electroshock apparatus

-

Corneal or ear-clip electrodes

-

Electrode solution (e.g., saline)

-

Test compounds and a reference drug (e.g., phenytoin)

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At the time of predicted peak effect, apply the electrode solution to the electrodes and place them on the animal's corneas or ears.

-

Deliver a single, brief electrical stimulus of a predetermined intensity and duration.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The compound is considered to have conferred protection if the tonic hindlimb extension is abolished.

-

The dose that protects 50% of the animals (ED50) can be determined by testing a range of doses.

Signaling Pathways

The biological effects of aryl propionic acid derivatives are mediated through their interaction with various signaling pathways.

Cyclooxygenase (COX) Pathway

This is the primary pathway for the anti-inflammatory and analgesic effects of these compounds.

Non-COX Signaling Pathways

Aryl propionic acid derivatives can also modulate other signaling pathways, contributing to their diverse biological activities.

-

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Some aryl propionic acid derivatives can inhibit the activation of NF-κB, which may contribute to their anti-inflammatory and anticancer effects.[12][15]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are nuclear receptors that regulate lipid metabolism, inflammation, and cell proliferation. Certain derivatives can act as ligands for PPARs, modulating their activity and influencing various physiological processes.[25][26]

-

Apoptosis Pathways: The anticancer effects of these compounds are often linked to their ability to induce programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion

Aryl propionic acid derivatives represent a versatile class of compounds with a rich and expanding biological profile. While their renown as potent anti-inflammatory and analgesic agents is well-established through their inhibition of COX enzymes, ongoing research continues to uncover their potential in other therapeutic areas, including cancer, epilepsy, and bacterial infections. A thorough understanding of their diverse mechanisms of action and the application of robust experimental protocols are crucial for the continued development and optimization of these valuable therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and promising landscape of aryl propionic acid derivatives.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. worthe-it.co.za [worthe-it.co.za]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. A selective peroxisome proliferator-activated receptor-γ agonist benefited propionic acid induced autism-like behavioral phenotypes in rats by attenuation of neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic applications of brominated phenoxy acids

An In-depth Technical Guide to the Therapeutic Applications of Brominated Phenoxy Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, forming the core structure of numerous drugs with diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established strategy in drug design to enhance therapeutic efficacy.[2][3] Bromination can favorably alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets through the formation of halogen bonds.[2][3] This modification can lead to increased therapeutic activity and prolonged duration of action.[2][3] This guide provides a comprehensive overview of the current research on brominated phenoxy acids, detailing their therapeutic potential, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental pathways.

Therapeutic Applications

The incorporation of bromine into the phenoxy acid scaffold has led to the development of compounds with significant potential in several therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of investigation for brominated phenoxy acids is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy. The strategic placement of a bromine atom on the phenoxy ring has been shown to markedly enhance inhibitory activity against the COX-2 enzyme.

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of various brominated phenoxy acetic acid derivatives against COX-1 and COX-2, demonstrating the impact of bromine substitution on potency and selectivity.

| Compound ID | Substitution | Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| 7a | Unsubstituted | COX-2 | 0.13 ± 0.06 | - |

| 7b | 4-Bromo on phenoxy ring | COX-2 | 0.06 ± 0.01 | - |

| 5d | 4-Bromo on phenoxy ring | COX-2 | 0.08 ± 0.01 | - |

| 5e | 4-Bromo on phenoxy ring | COX-2 | 0.07 ± 0.01 | - |

| 5f | 4-Bromo on phenoxy ring | COX-2 | 0.06 ± 0.01 | - |

| 10d | 4-Bromo on phenoxy ring | COX-2 | 0.08 ± 0.01 | - |

| 10e | 4-Bromo on phenoxy ring | COX-2 | 0.09 ± 0.01 | - |

| Data sourced from Mohammed, H. A., et al. (2024).[4] |

As shown, the introduction of a bromine atom at position 4 of the phenoxy ring consistently results in potent COX-2 inhibition, with IC₅₀ values in the nanomolar range.[4] For instance, compound 7b (IC₅₀ = 0.06 μM) demonstrated more robust inhibitory efficacy compared to its unsubstituted counterpart 7a (IC₅₀ = 0.13 μM).[4]

The diagram below illustrates the role of COX-2 in the inflammatory pathway, which is the target of these brominated phenoxy acid derivatives.

Caption: COX-2 pathway showing inhibition by brominated phenoxy acids.

Anticancer Activity

Brominated phenoxy acids have also demonstrated potential as anticancer agents. Specific derivatives have shown antiproliferative activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | 104.86 |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate (LNCaP) | 145.39 |

| Data sourced from JETIR, Volume 10, Issue 7, 2023.[1] |

These findings indicate that brominated phenoxy acetylthiosemicarbazide derivatives possess moderate cytotoxic activity against melanoma and prostate cancer cells.[1]

Antimicrobial Activity

The antimicrobial properties of brominated phenoxy acids have been evaluated against various bacterial strains.

| Compound | Bacterial Strain | Measurement | Result |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC (μL) | 9.66 ± 0.57 |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | S. epidermidis INA 01254 | MIC (μg/mL) | 16 |

| Data sourced from JETIR[1] and ResearchGate.[5] |

These results highlight the potential of these compounds as antibacterial agents, with a dibrominated polyphenol analogue showing notable activity against Staphylococcus epidermidis.[5]

Experimental Protocols & Methodologies

This section details the methodologies used to synthesize and evaluate the biological activities of brominated phenoxy acids, as cited in the literature.

General Synthesis Workflow

The synthesis of the target brominated phenoxy acid derivatives typically follows a multi-step process, which is illustrated in the workflow diagram below.

Caption: General workflow for synthesizing phenoxy acid derivatives.

Detailed Protocol Example (Synthesis of Hydrazones 5a-f, 7a-b): [4]

-

Step 1 & 2 (Formation of Phenoxyacetic Acids 3a-b): Aldehydes (1a-b) are treated with ethyl bromoacetate to yield the corresponding ethyl phenoxyacetate derivatives (2a-b). Subsequent hydrolysis of these esters results in the formation of phenoxyacetic acid derivatives (3a-b).

-

Step 3 (Formation of Target Compounds): The aldehyde derivatives (3a-b) are then subjected to a reaction with benzohydrazide derivatives (4a-c) or 2-phenylacetohydrazide (6) in refluxed ethanol with a catalytic amount of acetic acid, leading to the synthesis of the targeted compounds (5a-f and 7a-b, respectively).

In Vitro COX-1 and COX-2 Inhibition Assay[4]

This protocol is used to determine the IC₅₀ values of the synthesized compounds.

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compounds are pre-incubated with the COX enzyme (COX-1 or COX-2) in a buffer solution for a specified time at room temperature.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzymes.

-

Measurement: The enzymatic activity is measured by monitoring the production of Prostaglandin E₂ (PGE₂) using a standard method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Antimicrobial Activity Screening[5]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

-

Bacterial Strains: Pathogenic organisms, including Gram-negative and Gram-positive bacteria, are used (e.g., Staphylococcus epidermidis INA 01254).

-

Culture Medium: A suitable nutrient medium is prepared (e.g., glucose-1%, peptone-0.5%, tryptone-0.3%, NaCl-0.5% in tap water, pH 7.2–7.4).

-

Serial Dilution: The test compounds are serially diluted in the culture medium in a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., seeding density of 10 cells/ml).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 20 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Drug Design Strategy

The addition of bromine is a deliberate drug design strategy to enhance biological activity. The rationale behind this approach and its effects on molecular properties are summarized below.

References

- 1. jetir.org [jetir.org]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Review of 3-(4-Bromophenoxy)propanoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenoxy)propanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry primarily as a versatile intermediate for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a bromophenoxy group attached to a propanoic acid moiety, provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) for various biological targets. While the broader class of propanoic acid derivatives has been investigated for diverse biological activities ranging from antimicrobial to anticancer effects, recent research has highlighted the potential of this compound and its analogs as modulators of key cellular signaling pathways, particularly as G protein-coupled receptor 40 (GPR40) agonists.[3][4][5] This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, biological activity, and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 93670-18-9 | [6] |

| Molecular Formula | C₉H₉BrO₃ | [6] |

| Molecular Weight | 245.07 g/mol | [6] |

| Appearance | White powder | |

| Melting Point | 144-145 °C | [6] |

| Storage | Room temperature, sealed, dry | [2] |

Synthesis and Chemical Elaboration

This compound serves as a key starting material for the synthesis of various derivatives. A notable application is in the generation of novel GPR40 agonists. The synthesis of derivatives often involves the modification of the carboxylic acid group or the substitution of the bromine atom on the phenyl ring.

A key study identified a bromophenyl derivative as a moderately potent GPR40 agonist through high-throughput screening.[3] Although the exact initial hit was not explicitly named as this compound, subsequent chemical elaboration focused on replacing the bromo substituent, strongly suggesting its role as a foundational scaffold. The general synthetic approach to elaborate on this scaffold is outlined below.

General Synthetic Workflow for Derivatives

Caption: General synthetic workflow for the derivatization of the propanoic acid scaffold.

Biological Activity: GPR40 Agonism

The most significant biological activity associated with the 3-(4-phenoxy)propanoic acid scaffold is its agonism of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in fatty acid-mediated glucose-dependent insulin secretion.[3] Agonists of GPR40 are therefore considered promising therapeutic agents for the treatment of type 2 diabetes.

A high-throughput screening identified a bromophenyl derivative of a propanoic acid as a moderate GPR40 agonist with an ED₅₀ of approximately 9 µM.[3] This initial hit served as the basis for further chemical optimization.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on the 3-(4-phenoxy)propanoic acid scaffold have revealed key structural features that influence GPR40 agonist potency. Replacement of the bromo group with other substituents has been a primary focus. For instance, the synthesis of an n-propyl phenoxide derivative resulted in a two-fold increase in potency compared to the initial brominated compound.[3]

The following table summarizes the GPR40 agonist activity of a selected analog compared to the initial hit.

| Compound | Structure | GPR40 Agonist Potency (ED₅₀) | Maximal Response (% of Linoleic Acid) | Reference |

| Bromophenyl Derivative (Hit) | ~ 9 µM | Not reported | [3] | |

| n-Propyl Phenoxide 3 | 4.8 µM | 68% | [3] |

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like the 3-(4-phenoxy)propanoic acid derivatives leads to the stimulation of a signaling cascade that ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β-cells.

Caption: Simplified GPR40 signaling pathway leading to insulin secretion.

Experimental Protocols

Synthesis of 3-Aryl-3-(4-phenoxy)-propionic Acid Derivatives[3]

General Procedure for Ester Hydrolysis: To a solution of the ethyl ester intermediate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O), an excess of a base (e.g., lithium hydroxide or sodium hydroxide) is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The organic solvents are then removed under reduced pressure. The aqueous residue is acidified with a suitable acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the final propanoic acid derivative.

Biological Evaluation: Functional Ca²⁺ Flux Assay[3]

Cell Line: Human embryonic kidney (HEK) cells stably expressing the human GPR40 receptor.

Assay Principle: This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon activation of GPR40, which is coupled to the Gq protein and subsequent activation of phospholipase C.

Procedure:

-

HEK-GPR40 cells are plated in 96-well plates and grown to confluency.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

The test compounds, including this compound derivatives and a reference agonist (e.g., linolenic acid), are prepared in a buffer containing a physiological concentration of glucose.

-

The fluorescent signal is measured at baseline using a fluorescence plate reader.

-

The test compounds are added to the wells, and the change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is monitored over time.

-

The data is analyzed to determine the half-maximal effective concentration (EC₅₀ or ED₅₀) and the maximal response relative to the reference agonist.

Other Potential Biological Activities

While the GPR40 agonist activity is the most specifically documented for this scaffold, research on related propanoic acid derivatives suggests other potential therapeutic applications. Studies on various substituted propanoic acids have reported antimicrobial and anticancer activities.[4][5] However, specific data for this compound in these areas is currently lacking in the scientific literature.

Conclusion and Future Directions

This compound is a valuable chemical intermediate and a promising scaffold for the development of novel therapeutic agents. The identification of a related bromophenyl derivative as a GPR40 agonist has opened up a significant avenue for research in the field of type 2 diabetes. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to further explore the structure-activity relationship and optimize the potency and pharmacokinetic properties of these compounds. In vivo studies are warranted to validate the therapeutic potential of the most promising GPR40 agonists derived from this scaffold. Furthermore, screening of this compound and its derivatives against other biological targets could uncover new and unexpected therapeutic applications.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 93670-18-9 [chemicalbook.com]

An In-depth Technical Guide on the Safety and Handling of 3-(4-Bromophenoxy)propanoic acid

Physical and Chemical Properties

Quantitative data for 3-(4-Bromophenoxy)propanoic acid is limited. The following table summarizes expected properties based on its chemical structure and data from similar compounds.

| Property | Expected Value / Information |

| Chemical Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Solubility | Expected to have low solubility in water and be soluble in many organic solvents. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| Vapor Pressure | Expected to be low at room temperature. |

Hazard Identification

Based on the functional groups present (a brominated aromatic ring and a carboxylic acid), this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be:

-

Skin and Eye Irritation: Aromatic carboxylic acids and brominated compounds can be irritating upon contact with skin and eyes.[2] Prolonged contact may cause redness, itching, or burns.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]

-

Harmful if Swallowed: Ingestion may lead to adverse health effects. The toxicity of many carboxylic acid-containing drugs is a subject of ongoing research.[3][4]

-

Unknown Long-Term Effects: As with many research chemicals, the chronic toxicity, carcinogenicity, and reproductive hazards have not been thoroughly investigated. It is prudent to minimize all chemical exposures.[1][5]

Handling and Storage

Adherence to standard laboratory safety protocols is essential when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses.[1][5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and dispose of them properly after handling the compound.[5]

-

Body Protection: A laboratory coat must be worn. Ensure that clothing covers all exposed skin, including the use of long pants and closed-toe shoes.[1][5][6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]

3.2. General Handling Precautions

-

Avoid all personal contact, including inhalation.[2]

-

Use this compound only in a well-ventilated area, such as a chemical fume hood.[2][5]

-

When handling, prevent the formation of dust and aerosols.[9]

-

Wash hands thoroughly after handling the material and before leaving the laboratory.[2][5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

3.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. Carboxylic acids can react with a variety of substances, often generating heat.[10]

-

Label all containers clearly with the chemical name and any known hazards.[1]

Experimental Protocols: Safe Handling Workflow

As no specific experimental protocols for this compound are available, a general workflow for the safe handling of a new or poorly characterized chemical is presented below.

Caption: Logical workflow for the safe handling of a new chemical compound.

Emergency Procedures

5.1. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

-

If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

5.2. Accidental Release Measures

-

Minor Spills: For a small spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and prevent entry. Ensure adequate ventilation. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and prevent it from entering drains or waterways.[2] Collect the material and place it in a suitable container for disposal according to local regulations.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[2] Chemical waste should be collected in appropriately labeled containers and handled by trained personnel or a licensed waste disposal company.

References

- 1. ehs.okstate.edu [ehs.okstate.edu]

- 2. aksci.com [aksci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

- 6. greenwgroup.com [greenwgroup.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. site.unibo.it [site.unibo.it]

- 9. biosynth.com [biosynth.com]

- 10. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Bromophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-(4-Bromophenoxy)propanoic acid from 4-bromophenol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this specific application, the phenoxide generated from 4-bromophenol in the presence of a strong base reacts with a 3-halopropanoic acid to yield the target product. These protocols are designed to be easily followed in a standard laboratory setting, yielding high-purity material suitable for further applications in research and drug development.

Introduction

This compound is a valuable intermediate in organic and medicinal chemistry. The presence of the bromophenyl group allows for a variety of downstream synthetic transformations, such as cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation or other modifications. This versatile scaffold is therefore of significant interest in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3]

The Williamson ether synthesis is the chosen method for this preparation due to its reliability and straightforward procedure.[1][2] The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (phenoxide) acts as the nucleophile, attacking the electrophilic carbon of an organohalide and displacing the halide leaving group.[2] For this synthesis, 4-bromophenol is deprotonated using a strong base, such as sodium hydroxide, to form the more nucleophilic sodium 4-bromophenoxide. This phenoxide then reacts with a suitable three-carbon electrophile, such as 3-bromopropanoic acid, to form the desired ether linkage.

Data Presentation

| Parameter | Value | Source |

| Product Name | This compound | N/A |

| CAS Number | 93670-18-9 | [4] |

| Appearance | White powder/solid | [5] |

| Purity | ≥99% | [3][5] |

| Molecular Weight | 245.07 g/mol | N/A |

| Melting Point | 136-137 °C (analogue: 4-methylphenoxyacetic acid) | [6] |

| Typical Yield | 80-95% | [7] |

Experimental Protocols

Materials and Equipment

-

4-bromophenol

-

3-Bromopropanoic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH indicator paper (e.g., litmus paper)

-

Rotary evaporator

Synthesis of this compound

This protocol is adapted from the well-established Williamson ether synthesis methodology.[6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-bromophenol in 30 mL of 30% aqueous sodium hydroxide solution. Gentle warming may be required to fully dissolve the phenol.

-

Addition of Haloacid: To the resulting solution, add 5.3 g of 3-bromopropanoic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture in a water bath at 90-100°C for 1.5 to 2 hours with continuous stirring.

-